1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Overview
Description
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is a chemical compound with the following properties:
- Empirical Formula : C23H33BF4N2
- Molecular Weight : 424.33 g/mol
- CAS Number : 286014-42-4
- Synonyms : Also known as 1,3-Bis(tricyclo[3.3.1.13,7]dec-1-yl)-1H-imidazolium tetrafluoroborate or N,N′-(Adamantyl)imidazolium tetrafluoroborate.
Molecular Structure Analysis
The compound’s molecular structure consists of an imidazolium cation with two adamantyl groups attached. The tetrafluoroborate anion balances the charge. The adamantyl moieties contribute to the compound’s steric properties and stability.
Chemical Reactions Analysis
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is often employed as a catalyst in various organic transformations. It participates in reactions such as:
- Cross-coupling reactions : Facilitating C–C bond formation.
- Hydrogenation reactions : Promoting hydrogenation of unsaturated compounds.
- C–H activation : Enabling functionalization of C–H bonds.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 277–282°C.
- Solubility : Soluble in common organic solvents.
- Appearance : Solid.
- Reactivity : Stable under typical laboratory conditions.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate has been studied. For instance, Ikhile and Bala (2010) examined the structure of 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), revealing the arrangement of cations and anions in the crystal lattice, with the imidazole ring and adamantyl groups adopting specific conformations (Ikhile & Bala, 2010).
Ligand Design for Metal Complexes
Georgiou et al. (2009) investigated pyrazole-bridged bis(imidazolium) compounds, including those with adamantyl substituents. These compounds served as precursors for silver(I) complexes, demonstrating their utility in designing ligands for metal coordination (Georgiou et al., 2009).
Reactivity with Fluoroolefins
Arduengo et al. (2016) explored the reactions of imidazolium derivatives with electron-deficient fluoroolefins. This study highlighted the reactivity of 1,3-di-1-adamantylimidazolium with various fluorinated compounds, contributing to the understanding of the chemical behavior of imidazolium salts in the presence of fluoroolefins (Arduengo et al., 2016).
Applications in Transfer Dehydrogenation
Zuo and Braunstein (2012) researched N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed ligands, including 1,3-bis(1-adamantylimidazolium). These complexes showed potential applications in transfer dehydrogenation processes, illustrating the utility of 1,3-bis(1-adamantyl)imidazolium derivatives in catalysis (Zuo & Braunstein, 2012).
Interaction with I
ridium-Bound HalidesZuo and Braunstein (2010) also studied interactions between imidazolium salts and iridium-bound halides. Their research indicated charge-assisted intermolecular hydrogen-bonding interactions between these components, providing insights into the potential applications of imidazolium salts in forming metal complexes (Zuo & Braunstein, 2010).
Alkaline Stability in Membranes
Wang et al. (2018) focused on the alkaline stability of N3-adamantyl imidazolium cations for high-performance anion exchange membranes. They found that the adamantyl substituent significantly enhanced the stability of imidazolium, underscoring its importance in membrane technology applications (Wang et al., 2018).
Antibacterial Activity
Basantcev et al. (2020) investigated the synthesis and antibacterial activity of N-mono- and N,N-dialkylated imidazole derivatives, including those with adamantyl groups. This research contributes to the understanding of the potential medicinal applications of imidazolium salts (Basantcev et al., 2020).
Electrochemical Properties for Capacitor Applications
McEwen et al. (1999) analyzed the electrochemical properties of various imidazolium salts, including their ionic conductivity and electrochemical stability. This research provides valuable insights into the potential use of imidazolium salts, like 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate, in electrochemical applications such as capacitors (McEwen et al., 1999).
Safety And Hazards
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is generally considered safe when handled properly. However, standard precautions should be followed, including the use of appropriate personal protective equipment (PPE) and proper ventilation.
Future Directions
Future research could focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes.
- Exploring New Applications : Investigating novel catalytic reactions.
- Biological Activity : Assessing potential biological effects.
properties
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCCJYLKCSVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584749 | |
Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |
CAS RN |
286014-42-4 | |
Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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